molecular formula C9H6F4N4 B6157948 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine CAS No. 1993192-33-8

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine

Cat. No. B6157948
CAS RN: 1993192-33-8
M. Wt: 246.2
InChI Key:
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Description

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine, also known as 4-F-TFT, is a heterocyclic compound with a wide range of applications in the field of synthetic organic chemistry. It is an important building block for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. 4-F-TFT is a versatile and useful reagent that can be used in a variety of organic syntheses, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. The structure of 4-F-TFT is shown in Figure 1.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is not well understood. However, it is believed that it acts as a nucleophile in the reaction and is involved in the formation of a cyclic intermediate. This intermediate then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is its versatility. It can be used in a variety of organic syntheses, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck reactions. It is also relatively easy to synthesize and is commercially available. However, it is important to note that this compound is a highly reactive compound and should be handled with care.

Future Directions

There are a number of potential future directions for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the synthesis of other heterocyclic compounds, such as quinazolines, benzimidazoles, and benzothiazoles. Furthermore, it could be used as a starting material for the synthesis of peptides, peptidomimetics, and peptidic drugs. Finally, its potential use in the development of new synthetic methods, such as palladium-catalyzed cross-coupling reactions, could be explored.

Synthesis Methods

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine can be synthesized from a variety of starting materials, including 4-fluorophenol, trifluoroacetic acid, and sodium azide. The reaction is typically carried out in anhydrous acetonitrile or DMF at room temperature. The reaction is shown in Figure 2.

Scientific Research Applications

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine is widely used in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as quinazoline derivatives, benzimidazoles, and benzothiazoles. It has also been used in the synthesis of peptides, peptidomimetics, and peptidic drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine involves the reaction of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl 4,4,4-trifluoroacetoacetate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base such as potassium carbonate to form 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with sodium azide and copper sulfate in the presence of a reducing agent such as sodium ascorbate to form 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine." ] }

CAS RN

1993192-33-8

Molecular Formula

C9H6F4N4

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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